Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .
Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .
Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .
The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .
Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .
Coagulation factor VII, human, is a crucial serine protease enzyme involved in the extrinsic pathway of blood coagulation. It plays a vital role in hemostasis, primarily by initiating the coagulation cascade upon vascular injury. This factor is synthesized in the liver and circulates in the bloodstream in an inactive form, known as proconvertin. Upon activation, it forms a complex with tissue factor, which is essential for its procoagulant activity. This complex subsequently activates coagulation factors IX and X, leading to thrombin generation and fibrin formation, which are critical for blood clotting .
The synthesis of coagulation factor VII occurs mainly in hepatocytes (liver cells). The process involves several key steps:
Recombinant human coagulation factor VII can be produced using bacterial expression systems or mammalian cell cultures. These methods often involve the use of specific substrates and enzymes to activate the factor from its zymogen form to the active form (factor VIIa) under controlled conditions .
The structure of coagulation factor VII consists of two main components: a light chain and a heavy chain linked by disulfide bonds. The light chain contains calcium-binding domains and epidermal growth factor-like motifs, while the heavy chain contains the serine protease domain responsible for its enzymatic activity.
Coagulation factor VII undergoes several key reactions during the coagulation process:
The activation of factor VII requires calcium ions and occurs on phospholipid membranes, which facilitate the interaction between factor VIIa and tissue factor .
The mechanism of action of coagulation factor VII involves several steps:
The efficiency of this process can increase significantly (up to 10^6-fold) due to allosteric effects when factor VIIa binds to tissue factor on membrane surfaces .
Relevant data indicate that variations in plasma concentrations can occur due to genetic factors or underlying health conditions affecting liver function .
Coagulation factor VII has several significant applications in medicine:
Human coagulation Factor VIIa (FVIIa) is a trypsin-like serine protease characterized by a multidomain architecture that enables its dual functions in membrane binding, cofactor recognition, and catalytic activity. The mature protein comprises an N-terminal light chain (152 residues) and a C-terminal heavy chain (254 residues) linked by a single disulfide bond (Cys135-Cys262) [1] [6].
The Gla domain (residues 1-38) contains 10-12 γ-carboxyglutamic acid residues formed by vitamin K-dependent post-translational modification. This domain folds into a helix-rich structure stabilized by three tightly bound calcium ions that orchestrate conformational changes essential for membrane association [1] [2]. The hydrophobic stack (residues 39-45) following the Gla domain penetrates phospholipid bilayers, anchoring FVIIa to cell surfaces. Biophysical studies using Nanodisc technology reveal that the Gla domain binds preferentially to phosphatidylserine (PS)-enriched membranes through a dual mechanism: specific recognition of phospho-L-serine headgroups and calcium-mediated coordination with phospholipid phosphates [2]. This domain positions FVIIa perpendicular to the membrane surface, with the Gla domain approximately 15 Å above the bilayer, optimizing orientation for substrate capture [10].
Two tandem EGF-like domains bridge the Gla and protease domains:
The C-terminal serine protease domain (residues 153-406) houses the catalytic triad (His193, Asp242, Ser344 – chymotrypsin numbering) but exhibits unique regulatory features [1] [6]. Unlike typical serine proteases, FVIIa displays an incompletely formed oxyanion hole (Gly193 and Ser195) in its free state, which requires substrate-induced remodeling for full activity [1]. The 99-loop (residues 97-110) and 170-helix (residues 170-176) form an exosite for macromolecular substrate recognition, while the autolysis loop (residues 143-154) contributes to TF binding and substrate specificity [6].
Table 1: Functional Domains of Human Coagulation Factor VIIa
Domain | Residues | Key Structural Features | Functional Role |
---|---|---|---|
Gla domain | 1-38 | 10-12 Gla residues; 3 Ca²⁺ sites; hydrophobic stack | Membrane anchoring via PS recognition |
EGF1 domain | 46-84 | β-hairpin fold; 3 disulfide bonds; Lys79 solvent-exposed | Primary TF binding interface |
EGF2 domain | 85-131 | High-affinity Ca²⁺ site; disulfide-stabilized | Light/heavy chain communication |
Protease domain | 153-406 | Catalytic triad (H193, D242, S344); distorted oxyanion hole | Substrate cleavage; TF-induced allosteric activation |
Proteolytic activation of Factor VII occurs through cleavage at the Arg152-Ile153 peptide bond, generating the two-chain FVIIa molecule. Despite this activation cleavage, free FVIIa remains structurally "zymogen-like" with catalytic efficiency 10⁴-fold lower than TF-bound FVIIa [1] [6]. Crystal structures reveal that the newly liberated N-terminus (Ile153) in free FVIIa fails to form the canonical salt bridge with Asp343 (chymotrypsin Asp194), preventing full maturation of the active site. This results in misalignment of the catalytic triad, incomplete formation of the substrate-binding S1 pocket, and a collapsed oxyanion hole – hallmarks of a catalytically impaired state [6] [9].
TF binding triggers profound allosteric reorganization in FVIIa, transitioning it to an "active enzyme-like" state [1]. The cofactor binds FVIIa through an extensive interface spanning all four domains, with EGF1 and the protease domain contributing major contacts. TF binding induces:
Fluorescence resonance energy transfer (FRET) studies demonstrate that TF binding lowers the active site by ~6 Å toward the membrane surface, reorienting the protease domain to optimize cleavage of membrane-anchored substrates (Factors IX and X) [10].
Comparative crystallographic analysis reveals a critical allosteric switch centered on the 307-312 α-helix (corresponding to chymotrypsin residues 221-226) [6] [9]. In TF-bound FVIIa, this helix adopts a canonical α-helical conformation that forms part of the cofactor interface. However, in free FVIIa, this helix exhibits significant distortion and unraveling at its C-terminus due to loss of stabilizing contacts with TF. This structural perturbation propagates through neighboring loops, destabilizing the S1 substrate-binding pocket and the oxyanion hole. Molecular dynamics simulations confirm that helix distortion increases conformational flexibility in the protease domain, reducing catalytic competence [6] [9].
Table 2: Conformational Changes in Factor VIIa Upon Tissue Factor Binding
Structural Element | Free FVIIa State | TF-Bound State | Functional Consequence |
---|---|---|---|
N-terminus (Ile153) | Disordered, no salt bridge to Asp343 | Ordered; forms salt bridge with Asp343 | Stabilizes active site maturation |
Catalytic triad | Misaligned (4.2 Å between His193-Asp242) | Properly aligned (2.8 Å) | Enhanced proton transfer |
Oxyanion hole | Incompletely formed (Δ >1.0 Å) | Substrate-induced formation | Stabilizes tetrahedral transition state |
307-312 α-helix | Distorted C-terminal segment | Intact α-helical conformation | Stabilizes S1 pocket and cofactor interface |
Active site height | 82 Å above membrane | ~76 Å above membrane | Optimizes access to membrane-bound substrates |
Structural characterization of FVIIa requires active site inhibition to prevent autolysis and enable crystallization. Key structures include:
Superposition of free and TF-bound FVIIa structures reveals global conformational changes beyond local active site remodeling:
These structural transitions illustrate how TF functions as a protein cofactor that allosterically enhances FVIIa activity by restructuring its catalytic domain, positioning it optimally for substrate cleavage, and localizing it to membrane surfaces where coagulation reactions occur.
Table 3: Key Crystallographic Structures of Human Factor VIIa
PDB ID | Resolution (Å) | Ligands/Cofactors | Key Structural Features | Reference |
---|---|---|---|---|
1DAN | 2.0 | sTF, FFR inhibitor, Ca²⁺ | TF-bound state; fully formed oxyanion hole | [4] [8] |
2A2Q | 2.4 | sTF, p-aminobenzamidine, Ca²⁺/Mg²⁺ | Incompletely formed oxyanion hole | [1] |
1QFK | 2.8 | FFR inhibitor, Ca²⁺ | Free FVIIa; distorted 307-312 helix; zymogen-like | [6] [9] |
Compounds Mentioned in Article:
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